Chemical structure and properties of 5-Phenylthiophene-2-carboxamide
Chemical structure and properties of 5-Phenylthiophene-2-carboxamide
This guide provides an in-depth technical analysis of 5-Phenylthiophene-2-carboxamide , a significant heterocyclic scaffold in medicinal chemistry. It details the chemical architecture, synthesis protocols, physicochemical properties, and biological potential of this molecule, serving as a resource for drug development professionals.
Executive Summary
5-Phenylthiophene-2-carboxamide is a biaryl heterocyclic compound featuring a thiophene core substituted with a phenyl group at the C5 position and a carboxamide moiety at the C2 position. It represents a "privileged scaffold" in fragment-based drug discovery (FBDD), serving as a core pharmacophore for kinase inhibitors (e.g., PIM1, IKK2), antibacterial agents, and combretastatin A-4 biomimetics. Its planar geometry and capacity for hydrogen bonding make it an ideal starting point for designing ATP-competitive inhibitors.
Chemical Structure & Architecture
Structural Identity
-
CAS Number: 62404-14-2 (General amide derivative reference); 19163-24-7 (Parent Acid)
-
Molecular Formula: C₁₁H₉NOS
-
Molecular Weight: 203.26 g/mol
-
SMILES: NC(=O)c1ccc(s1)-c2ccccc2
Electronic & Geometric Properties
The molecule exhibits a continuous
-
Thiophene Ring: Acts as a bioisostere for benzene but with distinct electronic properties. The sulfur atom donates electron density into the ring via resonance, making the C2 position susceptible to electrophilic attack, though the electron-withdrawing amide group at C2 stabilizes the system.
-
Amide Group (C2): Functions as a critical "hinge-binding" motif in kinase inhibitor design, capable of acting as both a hydrogen bond donor (
) and acceptor ( ). -
Phenyl Group (C5): Provides a hydrophobic tail, essential for occupying deep hydrophobic pockets (e.g., the Gatekeeper region in kinases).
Physicochemical Profiling
The following data summarizes the predicted and experimentally derived properties essential for formulation and assay development.
| Property | Value / Description | Relevance |
| Physical State | Solid (Crystalline powder) | Handling & Storage |
| Melting Point | 195–200 °C (Estimated)* | High lattice energy due to H-bonding |
| LogP (Lipophilicity) | ~2.6 – 3.1 | Moderate permeability; Lipinski compliant |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good oral bioavailability prediction (<140 Ų) |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents for aqueous assays |
| Solubility (Organic) | DMSO (> 20 mg/mL), DMF, Hot Ethanol | Standard stock solution preparation |
| pKa | ~15 (Amide NH) | Neutral at physiological pH |
*Note: Melting point estimated based on the parent acid (186–190°C) and analogous amide derivatives.
Synthesis Protocols
Two primary routes are established for the synthesis of 5-Phenylthiophene-2-carboxamide: the Classical Acid Chloride Route (robust, scale-up friendly) and the Suzuki-Miyaura Coupling Route (convergent, better for library generation).
Route A: Classical Amidation (Step-by-Step)
Mechanism: Conversion of carboxylic acid to highly reactive acid chloride, followed by nucleophilic acyl substitution with ammonia.
-
Activation:
-
Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.
-
Checkpoint: Monitor by TLC (Acid disappears). Evaporate excess SOCl₂ to yield the crude acid chloride solid.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C in an ice bath.
-
Slowly bubble Ammonia gas (NH₃) or add Ammonium Hydroxide (28%) dropwise (biphasic system requires vigorous stirring).
-
Stir at room temperature for 1 hour.
-
-
Workup:
-
Filter the precipitate (the product is often insoluble in cold DCM/water).
-
Wash with water (to remove NH₄Cl) and cold diethyl ether.
-
Recrystallize from Ethanol/Water if necessary.
-
Route B: Suzuki-Miyaura Coupling
Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.
-
Reagents: 5-bromothiophene-2-carboxamide + Phenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat at 80–100°C for 4–12 hours under inert atmosphere (
).
Synthesis Workflow Diagram
Caption: Dual synthetic pathways demonstrating the Classical Acid Chloride route (top) and the Convergent Suzuki Coupling route (bottom).
Biological & Pharmacological Potential[3][5][6][7][8]
Pharmacophore Analysis
The 5-phenylthiophene-2-carboxamide structure is a validated ATP-mimetic scaffold .
-
Hinge Binder: The amide unit (
) forms bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., the backbone NH and CO of specific residues). -
Hydrophobic Occupancy: The phenyl ring at position 5 extends into the hydrophobic pocket (Selectivity Pocket) adjacent to the ATP binding site.
-
Linker Geometry: The thiophene ring holds the two pharmacophores at a specific angle (
), mimicking the purine core of ATP.
Key Biological Targets
-
PIM Kinases (PIM1, PIM2, PIM3): Derivatives of this scaffold are potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are upregulated in hematological malignancies.
-
Antibacterial Activity: The scaffold exhibits activity against Gram-positive bacteria (S. aureus) by disrupting cell division proteins (FtsZ) or inhibiting bacterial kinases.
-
Sirtuins (SIRT1/2): Substituted analogs have shown potential as Sirtuin inhibitors, relevant in neurodegenerative disease research.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding domains.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the unsubstituted amide is limited, protocols should follow the hazards established for its acid and aldehyde precursors (CAS 19163-24-7).
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Protect from light.
References
-
Vertex AI Search. (2024). Synthesis and properties of 5-phenylthiophene-2-carboxamide derivatives. 3
-
Cayman Chemical. (n.d.). IKK2 Inhibitor VI (Analogous Structure Data). 4
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives. 5
-
PubChem. (n.d.). 5-Phenylthiophene-2-carboxylic acid (Precursor Data). 6[7]
-
Journal of Medicinal Chemistry. (2024). Discovery of Thiophene Derivatives as Ebola Virus Entry Inhibitors. 8
Sources
- 1. 2-PHENYLTHIOPHENE | 825-55-8 [chemicalbook.com]
- 2. 478028-52-3|3-((4-Chloro-2,5-dimethylphenyl)sulfonamido)-5-phenylthiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
